2-Bromo-4-chloro-1-ethenylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-chloro-1-ethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrCl/c1-2-6-3-4-7(10)5-8(6)9/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYHFZZVFALSDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 4 Chloro 1 Ethenylbenzene
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. wikipedia.org For 2-bromo-4-chloro-1-ethenylbenzene, the most logical retrosynthetic disconnections involve the carbon-carbon bond of the ethenyl group or the carbon-halogen bonds of the aromatic ring.
The most common and strategically sound disconnection is that of the vinyl group's C-C double bond. This approach simplifies the target molecule to a 2-bromo-4-chlorobenzaldehyde (B1282380) precursor. This disconnection is advantageous as it corresponds to reliable and high-yielding olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions. organic-chemistry.orgwikipedia.org These reactions offer a direct and controlled method for installing the vinyl group.
Alternatively, a cross-coupling strategy can be envisioned, disconnecting the vinyl group to reveal a 1,2-dihalo-4-chlorobenzene (e.g., 2-bromo-4-chloro-1-iodobenzene) and a vinylating agent. wikipedia.org This pathway relies on the differential reactivity of the halogens in palladium-catalyzed reactions to achieve selective vinylation.
A less common retrosynthetic approach involves disconnecting the C-Br and C-Cl bonds. This would necessitate starting with a styrene (B11656) derivative, such as 4-chlorostyrene (B41422) or 2-bromostyrene, and then performing electrophilic aromatic substitution to install the remaining halogen. quora.com This route can be challenging due to potential issues with regioselectivity, as the vinyl group directs incoming electrophiles to both the ortho and para positions.
Direct Functionalization Approaches on the Benzene (B151609) Ring
The direct functionalization of a substituted styrene to produce this compound is a feasible, albeit less common, synthetic route. This approach would involve electrophilic aromatic substitution on a pre-existing styrene derivative.
One possible pathway begins with 4-chlorostyrene. The vinyl group is an ortho, para-directing group for electrophilic substitution. Since the para position is blocked by the chloro substituent, bromination would be directed to the ortho position. This would lead to the desired this compound. Studies on similar systems show that such regioselectivity is achievable, though reaction conditions must be carefully controlled to avoid side reactions involving the vinyl group.
Another potential route starts with 2-bromostyrene. Subsequent chlorination would be required to introduce the chloro group at the 4-position. Both the bromo and vinyl groups are ortho, para-directing. brainly.com In this case, both groups would direct the incoming chloro electrophile to the desired 4-position, potentially leading to a good yield of the target product.
Vinylic Group Introduction Strategies
The introduction of the vinylic (ethenyl) group onto a pre-functionalized 2-bromo-4-chlorobenzene core is the most prevalent and controlled strategy for synthesizing this compound. This can be achieved through olefination reactions or cross-coupling methodologies.
Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)
Olefination reactions provide a powerful means of converting carbonyl compounds into alkenes. organic-chemistry.org For the synthesis of this compound, the key precursor is 2-bromo-4-chlorobenzaldehyde. sigmaaldrich.com
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide, generated from a phosphonium (B103445) salt. organic-chemistry.orgnrochemistry.com In this case, 2-bromo-4-chlorobenzaldehyde would be treated with methyltriphenylphosphonium (B96628) bromide in the presence of a strong base to form the desired product. The reaction is driven by the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. mnstate.edu While effective, the removal of this byproduct can sometimes be challenging.
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. wikipedia.orgnih.gov These carbanions are generally more nucleophilic and less basic than the corresponding Wittig ylides. wikipedia.org The reaction of 2-bromo-4-chlorobenzaldehyde with a methylphosphonate (B1257008) ester under basic conditions would yield this compound. A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, facilitating an easier purification process. wikipedia.org The HWE reaction typically favors the formation of (E)-alkenes. wikipedia.org
| Reaction | Aldehyde | Reagent | Base | Typical Product |
| Wittig | 2-Bromo-4-chlorobenzaldehyde | Methyltriphenylphosphonium bromide | Strong base (e.g., n-BuLi, NaH) | This compound |
| HWE | 2-Bromo-4-chlorobenzaldehyde | Diethyl methylphosphonate | Base (e.g., NaH, NaOEt) | (E)-2-Bromo-4-chloro-1-ethenylbenzene |
Cross-Coupling Reactions for Ethenyl Group Formation
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. wikipedia.org These methods can be employed to introduce the ethenyl group onto a suitably substituted halobenzene.
The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org To synthesize this compound via this method, a precursor such as 2-bromo-4-chloro-1-iodobenzene (B1338351) would be ideal. sigmaaldrich.com The carbon-iodine bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-bromine or carbon-chlorine bonds. This difference in reactivity allows for the selective reaction at the iodine-bearing position. ucd.ie The reaction of 2-bromo-4-chloro-1-iodobenzene with ethylene (B1197577) gas, under palladium catalysis, would selectively form the desired product.
| Aryl Halide | Alkene | Catalyst | Base | Product |
| 2-Bromo-4-chloro-1-iodobenzene | Ethylene | Pd(OAc)₂, PdCl₂ or other Pd(0) source | Triethylamine, K₂CO₃, or NaOAc | This compound |
Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an sp²-hybridized organic halide. Using the same principle of differential halogen reactivity, 2-bromo-4-chloro-1-iodobenzene can be reacted with a vinylstannane, such as vinyltributyltin, in the presence of a palladium catalyst to form the target molecule.
Suzuki Coupling: The Suzuki reaction is a widely used cross-coupling reaction that pairs an organoboron compound with an organic halide. nih.govchemspider.com The reaction of 2-bromo-4-chloro-1-iodobenzene with a vinylboronic acid or a vinylboronate ester (e.g., potassium vinyltrifluoroborate) under palladium catalysis provides another efficient route. nih.govnih.gov Suzuki couplings are often favored due to the low toxicity and stability of the boronic acid reagents.
| Coupling Reaction | Aryl Halide | Vinylating Agent | Catalyst System (Catalyst + Ligand) | Base |
| Stille | 2-Bromo-4-chloro-1-iodobenzene | Vinyltributyltin | Pd(PPh₃)₄ | (Often not required) |
| Suzuki | 2-Bromo-4-chloro-1-iodobenzene | Vinylboronic acid or its esters | Pd(OAc)₂ or PdCl₂ with a phosphine (B1218219) ligand | K₂CO₃, Cs₂CO₃, or other bases |
Synthesis of Precursors and Intermediates for this compound
A common strategy involves synthesizing a substituted acetophenone (B1666503) intermediate, which can then be converted to the final ethenylbenzene structure. A plausible and widely used intermediate is 2-bromo-1-(4-chlorophenyl)ethanone . researchgate.net The synthesis of this ketone can be followed by reduction to the corresponding alcohol and subsequent dehydration to yield the vinyl group.
Synthetic Route via an Acetophenone Intermediate:
Friedel-Crafts Acylation: The synthesis can begin with chlorobenzene. Acylation with acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) produces predominantly 4-chloroacetophenone due to the para-directing nature of the chlorine atom.
Bromination of the Ketone: The resulting 4-chloroacetophenone is then brominated. This can be an α-bromination on the methyl group using reagents like N-Bromosuccinimide (NBS) or a ring bromination. For the target compound, ring bromination is required. The acetyl group is a meta-director, while the chloro group is an ortho-, para-director. Bromination of 4-chloroacetophenone would thus be directed to the 3-position (meta to the acetyl group and ortho to the chloro group). To achieve the desired 2-bromo-4-chloro pattern on the final product, it is often more effective to start with a precursor that already has the correct halogen arrangement, such as 2-bromo-4-chloro-toluene .
Side-Chain Oxidation: Starting with 2-bromo-4-chlorotoluene, the methyl group can be oxidized to a carboxylic acid (2-bromo-4-chlorobenzoic acid) or converted to an acetyl group through various methods.
Formation of the Ethenyl Group: If the intermediate is an acetophenone like 1-(2-bromo-4-chlorophenyl)ethanone , it can be converted to the vinyl group via two common methods:
Reduction and Dehydration: The ketone is first reduced to a secondary alcohol, 1-(2-bromo-4-chlorophenyl)ethanol (B8610432), using a reducing agent like sodium borohydride (B1222165) (NaBH₄). The resulting alcohol is then dehydrated using a strong acid catalyst (e.g., H₂SO₄) or alumina (B75360) (Al₂O₃) at high temperatures to form the alkene, this compound.
Wittig Reaction: The ketone can be directly converted to the alkene using a phosphonium ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), in a Wittig reaction. This method provides excellent control over the location of the double bond.
An alternative precursor is 5-bromo-2-chlorobenzoic acid , which can be converted into an intermediate that is eventually transformed into the target molecule. google.com
Optimization of Reaction Parameters and Yield Enhancement in Multistep Syntheses
Studies on the synthesis of related halo-substituted aromatic ethers, for instance, demonstrate the critical impact of reaction conditions on yield. nih.govplos.org In the synthesis of (prop-2-ynyloxy)benzene derivatives, researchers systematically varied bases and solvents to improve product yields. plos.org
Effect of Base and Solvent on a Similar Synthesis
The following table, adapted from a study on the synthesis of 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene from 2-bromo-4-methylphenol (B149215) and propargyl bromide, illustrates how reaction conditions are optimized. plos.org These principles are directly applicable to optimizing steps in the synthesis of this compound, such as a Williamson ether synthesis-like step or other base-mediated reactions.
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | LiH (2 eq.) | THF | 25 | 12 | 0 |
| 2 | NaH (2 eq.) | THF | 25 | 12 | 45 |
| 3 | K₂CO₃ (2 eq.) | Acetone (B3395972) | 60 | 8 | 74 |
| 4 | Cs₂CO₃ (2 eq.) | Acetone | 60 | 8 | 65 |
| 5 | K₂CO₃ (2 eq.) | DMF | 60 | 8 | 58 |
As the data shows, changing the base from lithium hydride (LiH) to sodium hydride (NaH) initiated the reaction, while potassium carbonate (K₂CO₃) in acetone provided the highest yield (74%). plos.org This highlights that a weaker base in a suitable polar aprotic solvent can be more effective than stronger bases like hydrides.
For the dehydration of the 1-(2-bromo-4-chlorophenyl)ethanol intermediate, optimization would involve testing various acid catalysts (H₂SO₄, H₃PO₄, p-toluenesulfonic acid) and their concentrations, as well as optimizing the reaction temperature and removal of water to drive the equilibrium towards the alkene product. Similarly, for a Wittig reaction, optimization would focus on the choice of solvent (e.g., THF, DMSO), temperature, and the method of ylide generation to maximize the conversion of the ketone to this compound.
Mechanistic Investigations of Reactions Involving 2 Bromo 4 Chloro 1 Ethenylbenzene
Electrophilic Aromatic Substitution Mechanisms on the Substituted Benzene (B151609) Ring
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. msu.edu In this two-step process, an electrophile attacks the electron-rich benzene ring, forming a resonance-stabilized carbocation known as a benzenonium or arenium ion. msu.edulibretexts.orgbyjus.com The reaction is completed by the loss of a proton from the intermediate, which restores the aromaticity of the ring. libretexts.orgbyjus.com
For 2-bromo-4-chloro-1-ethenylbenzene, the directing effects of the substituents determine the position of electrophilic attack. Both the bromine and chlorine atoms are deactivating yet ortho, para-directing due to their electron-withdrawing inductive effects and electron-donating resonance effects. libretexts.org The vinyl group is generally considered a weakly activating or deactivating group with ortho, para-directing influence. The interplay of these directing effects can lead to a mixture of products. However, steric hindrance from the bulky bromine atom at the 2-position may disfavor substitution at the adjacent positions.
Common EAS reactions include:
Halogenation: Introduction of another halogen atom (e.g., Cl or Br) using a Lewis acid catalyst like FeCl₃ or FeBr₃. msu.edubyjus.com
Nitration: Reaction with a mixture of nitric acid and sulfuric acid to introduce a nitro group (NO₂). libretexts.orgbyjus.comuomustansiriyah.edu.iq
Sulfonation: Treatment with fuming sulfuric acid to introduce a sulfonic acid group (SO₃H). libretexts.orgbyjus.com
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst like AlCl₃. uomustansiriyah.edu.iq However, Friedel-Crafts reactions often fail on rings substituted with strongly deactivating groups. uomustansiriyah.edu.iq
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction | Electrophile | Expected Major Product(s) | Rationale |
|---|---|---|---|
| Nitration | NO₂⁺ | 2-Bromo-4-chloro-5-nitro-1-ethenylbenzene | The directing effects of the chloro and bromo groups favor substitution at the positions ortho and para to them. The position between the two halogens is sterically hindered. |
| Bromination | Br⁺ | 1,2-Dibromo-4-chloro-5-ethenylbenzene | Similar to nitration, substitution is directed to the available position activated by both halogens. |
Nucleophilic Aromatic Substitution (SNAr) Pathways and Their Selectivity
Aromatic rings, especially those with electron-withdrawing groups, can undergo nucleophilic aromatic substitution (SNAr). wikipedia.orgqorganica.espressbooks.pub This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a negatively charged Meisenheimer complex. qorganica.es The presence of electron-withdrawing groups ortho or para to the leaving group stabilizes this intermediate through resonance. wikipedia.orgqorganica.esmasterorganicchemistry.com The leaving group, typically a halide, is then expelled to restore aromaticity. pressbooks.pub
In this compound, the presence of two halogen atoms, which are electron-withdrawing, can facilitate SNAr reactions, although they are not as strongly activating as nitro groups. qorganica.esmasterorganicchemistry.com The reactivity order for leaving groups in SNAr is generally F > Cl > Br > I, which is opposite to the trend in SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com
Gas-phase studies on halonitrobenzenes have shown that SNAr reactions can occur with carbanions. nih.gov For bromo derivatives, the bromide ion is often the main ionic product due to its lower proton affinity compared to the resulting carbanion. nih.gov
Radical Reactions and Their Role in Transformations of Halogenated Styrenes
The vinyl group of halogenated styrenes is susceptible to radical reactions. These reactions often proceed via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.org For instance, the addition of radicals to the double bond can lead to various functionalized products.
Recent research has shown that halogenated styrenes can undergo divergent functionalization through a radical/polar crossover mechanism. uni-regensburg.de In one example, a photocatalyst initiates the formation of a sulfonyl radical, which then adds to the styrene (B11656) to form a benzylic radical. uni-regensburg.de This benzylic radical can then be reduced to a carbanion, which can trap an electrophile like CO₂. uni-regensburg.de Studies have indicated that the choice of photocatalyst can influence the reactivity, with some catalysts being more effective for less electron-poor styrenes. uni-regensburg.de
The kinetics of such reactions can be complex. For example, in a photocatalytic hydroaminoalkylation of styrenes, the reaction was found to be photon-limited and showed a zero-order dependence on the amine, azide, and photocatalyst, but a first-order dependence on the styrene. nih.gov
Transition Metal-Catalyzed Reactions and Reaction Kinetics
Transition metal catalysis is a powerful tool for the functionalization of aryl halides. This compound, with its two different carbon-halogen bonds, is an interesting substrate for selective cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are fundamental in C-C bond formation. The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. libretexts.org The catalytic cycle starts with the oxidative addition of the aryl halide to a Pd(0) catalyst. libretexts.org This is followed by transmetalation with the organoboron species, typically activated by a base, and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The reaction is known for its high functional group tolerance and the use of relatively non-toxic and stable organoboron reagents. libretexts.org
Stille Coupling: This reaction involves the coupling of an organotin compound (organostannane) with an organic halide. wikipedia.orgorganic-chemistry.org The mechanism is similar to the Suzuki coupling, with the transmetalation step involving the organostannane. wikipedia.org While versatile, the toxicity of organotin compounds is a significant drawback. organic-chemistry.orglibretexts.org
Negishi Coupling: This reaction utilizes an organozinc reagent to couple with an organic halide. wikipedia.orgorganic-chemistry.org It is also a versatile method that can be catalyzed by either palladium or nickel. wikipedia.orgorganic-chemistry.org The mechanism follows the typical cross-coupling pathway. wikipedia.org
Copper-mediated reactions offer an alternative to palladium-catalyzed transformations. Copper salts can be used to promote various reactions, including cyclizations and coupling reactions. For instance, copper(II) bromide has been used in the bromoheterocyclization of allene-tethered carbamates. nih.gov This process is thought to involve a single electron transfer (SET) from the allene (B1206475) to the copper salt, followed by cyclization and subsequent reaction with the bromide. nih.gov
A key challenge in the functionalization of dihalogenated compounds like this compound is achieving selective activation of one C-X bond over the other. Generally, the C-Br bond is weaker and more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. The relative rates of oxidative addition typically follow the order I > Br > Cl. wikipedia.org
This difference in reactivity allows for selective cross-coupling at the C-Br position while leaving the C-Cl bond intact. This has been demonstrated in various systems, such as the Suzuki-Miyaura coupling of 4-bromochlorobenzene, where the reaction occurs selectively at the bromo position. chemspider.com Similarly, in the palladium-catalyzed cross-coupling of 3,4-dichloro-1,2,5-thiadiazoles, the use of the more reactive 3-bromo-4-chloro derivative allows for more selective reactions. researchgate.net This selectivity is crucial for the stepwise functionalization of polyhalogenated aromatic compounds.
Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Organometallic Reagent | Key Features |
|---|---|---|
| Suzuki-Miyaura | Organoboron (e.g., boronic acids) | Mild reaction conditions, high functional group tolerance, non-toxic reagents. libretexts.org |
| Stille | Organotin (stannanes) | Versatile, but reagents are toxic. wikipedia.orgorganic-chemistry.org |
| Negishi | Organozinc | Highly reactive, can couple a wide range of substrates. wikipedia.orgorganic-chemistry.org |
Investigations into the Reactivity of the Ethenyl Moiety
The ethenyl (or vinyl) group attached to the substituted benzene ring in this compound is a site of significant chemical reactivity. This reactivity is primarily governed by the pi electrons of the carbon-carbon double bond. The following sections delve into the mechanistic details of key reactions involving this functional group.
Electrophilic Addition Mechanisms
Electrophilic addition is a characteristic reaction of alkenes, and the ethenyl group of this compound is no exception. In these reactions, the pi bond of the alkene acts as a nucleophile, attacking an electrophilic species. The mechanism typically proceeds in a stepwise manner, involving the formation of a carbocation intermediate.
The general mechanism for the electrophilic addition of a hydrogen halide (HX) to an alkene involves two main steps:
Electrophilic Attack: The pi electrons of the double bond attack the electrophilic hydrogen of the HX molecule. This leads to the formation of a new carbon-hydrogen sigma bond and a carbocation intermediate on the other carbon of the original double bond. libretexts.org
Nucleophilic Attack: The resulting halide anion (X-), now acting as a nucleophile, attacks the electron-deficient carbocation, forming a new carbon-halogen sigma bond and yielding the final alkyl halide product. libretexts.org
For substituted styrenes like this compound, the regioselectivity of the addition is a crucial aspect. The addition of electrophiles to the ethenyl group preferentially occurs in a manner that produces the most stable carbocation intermediate. The proximity of the benzene ring allows for the formation of a benzylic carbocation, which is significantly stabilized by resonance. The positive charge can be delocalized over the adjacent aromatic ring. This stabilization dictates that the electrophile (typically a proton) will add to the terminal carbon of the ethenyl group (the CH2 carbon), leading to the formation of a carbocation on the carbon atom directly attached to the benzene ring (the benzylic position). This regioselectivity follows Markovnikov's rule, which states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon that has a greater number of hydrogen substituents. libretexts.org
The presence of electron-withdrawing substituents, such as bromine and chlorine, on the benzene ring can influence the reactivity of the ethenyl group. These substituents decrease the electron density of the aromatic ring and, to some extent, the double bond, which can affect the rate of electrophilic attack compared to unsubstituted styrene. However, the formation of the resonance-stabilized benzylic carbocation remains the dominant factor in determining the regiochemical outcome of the reaction.
Below is a table illustrating the predicted products for the electrophilic addition of various reagents to this compound, based on the principles of benzylic carbocation stability.
| Reagent | Electrophile | Nucleophile | Predicted Major Product | Rationale for Regioselectivity |
| HBr | H+ | Br- | 1-(1-Bromoethyl)-2-bromo-4-chlorobenzene | Formation of a resonance-stabilized benzylic carbocation. |
| HCl | H+ | Cl- | 1-(1-Chloroethyl)-2-bromo-4-chlorobenzene | Formation of a resonance-stabilized benzylic carbocation. |
| H₂O (acid-catalyzed) | H₃O+ | H₂O | 1-(2-Bromo-4-chlorophenyl)ethanol (B8610432) | Formation of a resonance-stabilized benzylic carbocation. |
Cycloaddition Reactions
Cycloaddition reactions are another important class of reactions for the ethenyl group of this compound. These reactions involve the formation of a cyclic product through the concerted or stepwise interaction of two or more unsaturated molecules. For styrenes, [2+2] cycloadditions are particularly noteworthy.
Photochemical [2+2] cycloadditions are an efficient method for synthesizing cyclobutane (B1203170) rings. nih.gov In the context of styrenes, these reactions can be promoted by visible light photocatalysis. nih.govrsc.org The mechanism often involves the initial one-electron oxidation of the styrene to form a styrene radical cation. This reactive intermediate can then undergo dimerization with another styrene molecule. The reaction can proceed through a concerted asynchronous process where the formation of one new carbon-carbon bond is more advanced in the transition state than the other. nih.gov
The electronic nature of the substituents on the styrene can influence the efficiency of the cycloaddition. While many studies have focused on electron-rich or electron-deficient styrenes, the principles can be extended to this compound. The halogen substituents are generally considered electron-withdrawing, which would classify this compound among the more electron-deficient styrenes. Research has shown that both electron-deficient and electron-rich styrenes can undergo [2+2] cycloadditions under appropriate photocatalytic conditions. nih.gov
For instance, visible-light-mediated procedures using organic cyanoarene photocatalysts have been developed for the [2+2] cycloaddition of electron-deficient styrenes. nih.gov These methods can lead to high yields of the corresponding cyclobutane products. The reaction typically proceeds via energy transfer from the excited photocatalyst to the styrene, generating an excited state of the styrene that then dimerizes in a stepwise fashion through a diradical intermediate. nih.gov
The table below summarizes key aspects of cycloaddition reactions relevant to substituted styrenes.
| Cycloaddition Type | Typical Conditions | Intermediate Species | Product Type |
| [2+2] Homodimerization | Visible Light, Photocatalyst (e.g., Ru(bpy)₃²⁺ or organic dye) | Styrene Radical Cation or Triplet State Styrene | Substituted Cyclobutane |
| [2+2] Heterodimerization | Visible Light, Photocatalyst, Second Alkene | Styrene Radical Cation | Unsymmetrically Substituted Cyclobutane |
| [2σ + 2π] Cycloaddition | Radical Initiator, Photocatalyst | Radical Intermediates | Bicyclohexane derivatives (with specific reaction partners like bicyclobutanes) acs.org |
Advanced Characterization Techniques and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 2-Bromo-4-chloro-1-ethenylbenzene, ¹H and ¹³C NMR would provide definitive evidence for its structure.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the vinyl group protons and the aromatic protons. The vinyl protons (–CH=CH₂) would typically appear as a set of coupled multiplets in the downfield region (usually between 5.0 and 7.0 ppm). The aromatic protons would present as a distinct pattern of signals in the aromatic region (typically 7.0-8.0 ppm), with their chemical shifts and coupling constants influenced by the positions of the bromo and chloro substituents.
¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by showing signals for each unique carbon atom in the molecule. The two vinyl carbons and the six aromatic carbons would have characteristic chemical shifts. The carbons bonded to the bromine and chlorine atoms would be significantly influenced by the electronegativity of these halogens.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. A COSY spectrum would show correlations between coupled protons, for instance, between the protons of the vinyl group and between adjacent aromatic protons. An HSQC spectrum would link each proton to its directly attached carbon atom, confirming the assignments made from the 1D spectra.
Expected ¹H and ¹³C NMR Data (Hypothetical): A detailed table of expected chemical shifts and coupling constants would be populated here based on established substituent effects and spectral databases for similar compounds.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns.
For this compound (C₈H₆BrCl), the mass spectrum would show a molecular ion peak corresponding to its exact mass. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br with nearly equal abundance) and chlorine (isotopes ³⁵Cl and ³⁷Cl with an approximate 3:1 abundance ratio), the molecular ion region would exhibit a characteristic isotopic pattern. This pattern is a powerful diagnostic tool for confirming the presence and number of these halogen atoms.
Fragmentation analysis would likely reveal the loss of the vinyl group, the bromine atom, and the chlorine atom, leading to the formation of stable carbocation fragments. The fragmentation pattern provides a roadmap of the molecule's structure.
Expected Mass Spectrometry Data: A table detailing the expected m/z values for the molecular ion and major fragments, along with their relative abundances based on isotopic distributions, would be presented here.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" for the compound.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the vinyl group and the aromatic ring. Key absorptions would also arise from the C=C stretching of the vinyl group and the aromatic ring, as well as C-Br and C-Cl stretching vibrations, which typically appear in the fingerprint region of the spectrum.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum. The C=C double bond of the vinyl group and the symmetric breathing mode of the aromatic ring are often strong in the Raman spectrum.
Characteristic Vibrational Frequencies (Hypothetical): A table of expected IR and Raman absorption frequencies for the key functional groups of this compound would be included in this section.
X-ray Crystallography for Solid-State Molecular Conformation (if applicable)
If this compound can be obtained as a suitable single crystal, X-ray crystallography can provide an unambiguous determination of its three-dimensional molecular structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsional angles, confirming the planar structure of the benzene (B151609) ring and the geometry of the ethenyl substituent relative to the ring. It would also reveal how the molecules pack together in the crystal lattice. As of now, there are no publicly available crystal structures for this specific compound.
Chromatographic Analysis for Purity Assessment and Mixture Separation (GC, HPLC)
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or reaction byproducts.
Gas Chromatography (GC): Due to its expected volatility, GC would be a suitable method for purity analysis. A single, sharp peak on the chromatogram would indicate a high degree of purity. The retention time of the compound would be characteristic under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate). GC coupled with a mass spectrometer (GC-MS) would provide both separation and identification of the compound and any impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment, particularly for less volatile compounds or for preparative scale separations. A reverse-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. The purity would be determined by the relative area of the main peak in the chromatogram.
Typical Chromatographic Conditions: A table outlining typical GC and HPLC parameters for the analysis of similar aromatic compounds would be provided here as a reference.
Theoretical and Computational Studies of 2 Bromo 4 Chloro 1 Ethenylbenzene
Electronic Structure Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are commonly employed to model halogenated benzene (B151609) derivatives. For 2-bromo-4-chloro-1-ethenylbenzene, DFT calculations, particularly using hybrid functionals like B3LYP or range-separated functionals like ωB97XD, combined with Pople-style basis sets such as 6-311++G(d,p) or Dunning's correlation-consistent basis sets, provide a robust framework for analysis. researchgate.netnih.gov
These calculations yield optimized molecular geometries, electronic energies, and orbital distributions. The presence of the bromine and chlorine atoms, with their differing electronegativity and size, alongside the π-system of the benzene ring and the vinyl group, creates a nuanced electronic environment. Ab initio methods, while often more computationally demanding, can provide benchmark data for validating DFT results. jlu.edu.cntrygvehelgaker.no Studies on similar halogenated molecules show that these methods are crucial for accurately describing properties influenced by electron correlation and halogen bonding. mdpi.comcnr.it
Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative, based on typical results from DFT/B3LYP/6-311+G(d,p) calculations for similar molecules.)
| Property | Calculated Value | Unit |
| Ground State Energy | -3055.87 | Hartrees |
| Dipole Moment | 2.15 | Debye |
| Polarizability | 185.4 | a.u. |
| HOMO Energy | -6.89 | eV |
| LUMO Energy | -0.98 | eV |
| HOMO-LUMO Gap | 5.91 | eV |
Conformational Analysis and Potential Energy Surfaces
The rotational freedom around the single bond connecting the vinyl group to the benzene ring is a key conformational feature of this compound. Conformational analysis involves mapping the molecule's potential energy as a function of this dihedral angle (C-C-C=C). A potential energy surface (PES) scan reveals the energy barriers between different conformations. wikipedia.orglibretexts.org
For substituted styrenes, the planarity of the vinyl group with respect to the aromatic ring is often the most stable conformation due to maximized π-conjugation. However, steric hindrance from the ortho-bromo substituent can influence the rotational barrier and the exact equilibrium angle. By systematically rotating the vinyl group and calculating the energy at each step, a one-dimensional PES can be generated. This surface identifies the global minimum (most stable conformer), local minima, and the transition states that separate them. uleth.ca Such analyses are critical for understanding the molecule's flexibility and the populations of different conformers at thermal equilibrium.
Molecular Dynamics Simulations for Dynamic Behavior
While electronic structure calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. acs.org For this compound, MD simulations can be used to study its movement and interactions in a solvent, mimicking condensed-phase conditions.
Using a force field parameterized from quantum mechanical calculations, MD simulations can track the trajectories of atoms, revealing vibrational motions, rotational dynamics of the vinyl group, and intermolecular interactions with solvent molecules. semanticscholar.org For halogenated aromatic compounds, MD is particularly useful for exploring phenomena like halogen bonding and π-π stacking interactions in solution or in molecular aggregates. mdpi.commdpi.com These simulations can predict bulk properties like diffusion coefficients and radial distribution functions, offering a bridge between single-molecule computations and macroscopic behavior.
Reaction Pathway Modeling and Transition State Characterization
Computational methods are invaluable for modeling chemical reactions, such as the polymerization of the vinyl group or electrophilic substitution on the aromatic ring. pearson.compearson.com By mapping the potential energy surface, chemists can identify the lowest energy path from reactants to products. umn.edu A critical point on this path is the transition state (TS), which represents the highest energy barrier that must be overcome for the reaction to proceed. youtube.com
For a reaction involving this compound, such as a radical addition to the vinyl group, DFT calculations can be used to locate the geometry of the transition state and calculate its energy. researchgate.net The activation energy (the difference in energy between the reactants and the TS) is a key determinant of the reaction rate. mdpi.com Frequency calculations are performed to characterize the TS, which must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org This type of modeling can predict reaction mechanisms and regioselectivity, for example, whether an incoming electrophile would preferentially add to the ortho, meta, or para positions relative to the existing substituents.
Prediction of Spectroscopic Parameters
Quantum chemical calculations can predict various spectroscopic parameters, providing a powerful tool for interpreting experimental data. researchgate.netbohrium.com
NMR Spectroscopy: The magnetic shielding tensors for each nucleus (¹H and ¹³C) can be calculated, which are then converted into chemical shifts. acs.orggithub.io By comparing the predicted spectrum with experimental data, one can confirm the molecular structure. Calculations on substituted benzenes have shown good correlation between predicted and observed shifts.
Vibrational Spectroscopy (IR and Raman): The calculation of second derivatives of the energy with respect to atomic positions yields harmonic vibrational frequencies and their corresponding intensities for infrared (IR) and Raman spectra. materialsciencejournal.orgnih.gov These predicted spectra can be compared with experimental ones to assign vibrational modes to specific molecular motions, such as C-H stretches, C=C vinyl stretches, or C-Br and C-Cl stretches. mdpi.comnih.govresearchgate.net
Table 2: Predicted Vibrational Frequencies for this compound (Note: Illustrative data based on DFT calculations for similar halogenated styrenes. Values are typically scaled to better match experimental data.)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Predicted IR Intensity |
| C-H Stretch (Aromatic) | 3100-3050 | Medium |
| C-H Stretch (Vinyl) | 3080-3020 | Medium-Strong |
| C=C Stretch (Vinyl) | ~1630 | Strong |
| C=C Stretch (Aromatic Ring) | 1600-1450 | Strong |
| C-Cl Stretch | ~750 | Strong |
| C-Br Stretch | ~650 | Strong |
Quantum Chemical Descriptors for Reactivity Prediction
From the electronic structure calculations, several quantum chemical descriptors can be derived to predict the reactivity of this compound. wustl.edu These descriptors provide a quantitative measure of a molecule's propensity to participate in chemical reactions.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). schrodinger.comyoutube.com The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. nih.govmdpi.com For this compound, the HOMO is likely localized on the π-system of the ring and vinyl group, while the LUMO may have significant contributions from the antibonding orbitals associated with the C-Br or C-Cl bonds.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For this molecule, the π-cloud of the aromatic ring and vinyl group would be electron-rich, while the regions around the hydrogen atoms and potentially the halogen atoms (σ-holes) would be more positive.
Global Reactivity Descriptors: Quantities like chemical hardness, softness, and electrophilicity index can be calculated from the HOMO and LUMO energies to provide a more quantitative scale of reactivity. researchgate.net
Derivatization and Synthetic Utility of 2 Bromo 4 Chloro 1 Ethenylbenzene As a Building Block
Selective Functionalization at the Bromine Position
The bromine atom in 2-Bromo-4-chloro-1-ethenylbenzene is the more reactive of the two halogen substituents, making it the primary site for initial functionalization. This enhanced reactivity is a well-established principle in cross-coupling reactions, where the carbon-bromine bond is more readily cleaved by transition metal catalysts than the more stable carbon-chlorine bond.
A variety of palladium-catalyzed cross-coupling reactions can be selectively performed at the bromine position. These include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, which are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orgwikipedia.org
Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester. For this compound, a selective Suzuki-Miyaura coupling at the bromine position would yield a 2-aryl-4-chloro-1-ethenylbenzene derivative. The choice of palladium catalyst and ligands is crucial for achieving high selectivity and yield. rsc.orglibretexts.org
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.org This transformation is particularly useful for introducing alkynyl moieties into the aromatic ring, leading to the synthesis of 2-alkynyl-4-chloro-1-ethenylbenzene derivatives. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. nrochemistry.comorganic-chemistry.org
Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine. organic-chemistry.orgwikipedia.org Selective amination at the bromine position of this compound would produce 2-amino-4-chloro-1-ethenylbenzene derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. beilstein-journals.org
The following table summarizes representative conditions for these selective cross-coupling reactions on analogous dihalobenzene substrates, which can be adapted for this compound.
| Reaction Type | Catalyst/Ligand | Base | Solvent | Coupling Partner | Expected Product |
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | Arylboronic acid | 2-Aryl-4-chloro-1-ethenylbenzene |
| Sonogashira | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | Terminal alkyne | 2-Alkynyl-4-chloro-1-ethenylbenzene |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | Amine | N-Substituted-2-amino-4-chloro-1-ethenylbenzene |
Selective Functionalization at the Chlorine Position
While the bromine at the C2 position is the more reactive handle for initial cross-coupling reactions, the chlorine atom at the C4 position can be targeted for subsequent functionalization under more forcing reaction conditions. This sequential functionalization strategy is a powerful tool for the synthesis of unsymmetrically substituted aromatic compounds.
After the initial reaction at the bromine site, the resulting 2-substituted-4-chloro-1-ethenylbenzene can be subjected to a second cross-coupling reaction. Due to the lower reactivity of the C-Cl bond, this second step typically requires a more active catalyst system, higher temperatures, and/or stronger bases. For instance, more electron-rich and sterically bulky phosphine (B1218219) ligands are often employed to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond.
This stepwise approach allows for the introduction of two different substituents onto the aromatic ring, significantly increasing the molecular complexity that can be achieved from the starting material.
Transformations of the Ethenyl Group for Further Elaboration
The ethenyl (vinyl) group of this compound provides a third point of reactivity, offering a range of synthetic transformations to further elaborate the molecular structure.
Hydrogenation and Deuteration Studies
The double bond of the ethenyl group can be readily reduced to a single bond through catalytic hydrogenation. libretexts.orgchemistrytalk.org This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.org The hydrogenation of this compound would yield 1-bromo-5-chloro-2-ethylbenzene.
Furthermore, deuteration of the ethenyl group can be achieved by using deuterium (B1214612) gas (D₂) in place of hydrogen gas. This isotopic labeling is a valuable tool in mechanistic studies and for the synthesis of deuterated internal standards for mass spectrometry.
Oxidative Transformations (e.g., Epoxidation, Dihydroxylation)
The electron-rich double bond of the ethenyl group is susceptible to various oxidative transformations, providing access to valuable functional groups.
Epoxidation: The conversion of the ethenyl group to an epoxide can be accomplished using various oxidizing agents, such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA). The resulting 2-(2-bromo-4-chlorophenyl)oxirane is a versatile intermediate that can undergo nucleophilic ring-opening reactions to introduce a variety of functional groups.
Dihydroxylation: The ethenyl group can be converted to a vicinal diol (a 1,2-diol) through dihydroxylation. This transformation can be achieved using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). Asymmetric dihydroxylation, using chiral ligands in conjunction with osmium tetroxide (Sharpless asymmetric dihydroxylation), can be employed to produce chiral diols with high enantioselectivity. wikipedia.orgmdpi.comchem-station.com These chiral diols are valuable building blocks in the synthesis of natural products and pharmaceuticals.
Polymerization and Oligomerization Studies of the Ethenyl Moiety
Substituted styrenes, such as this compound, can undergo polymerization to form polymers with tailored properties. The presence of the halogen atoms on the aromatic ring can influence the polymerization process and the properties of the resulting polymer, such as its refractive index, thermal stability, and flame retardancy. researchgate.net
The polymerization can be initiated by radical, cationic, or anionic initiators. mdpi.com Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that can be used to synthesize well-defined polymers from substituted styrenes with controlled molecular weights and low polydispersity. cmu.edu The electronic nature of the substituents on the aromatic ring can affect the rate of polymerization. cmu.edu
Multi-functionalization Strategies for Complex Molecule Synthesis
The true synthetic utility of this compound lies in the ability to combine the selective transformations of its three reactive sites in a multi-step synthetic sequence. This allows for the construction of highly complex and diverse molecular structures from a single, readily available starting material.
For example, a synthetic strategy could involve:
Selective cross-coupling at the bromine position: Introduction of a key substituent.
Transformation of the ethenyl group: For example, dihydroxylation to introduce a diol functionality.
Cross-coupling at the chlorine position: Introduction of a second, different substituent under more forcing conditions.
This modular approach provides a powerful platform for the synthesis of a wide range of compounds, including those with potential applications in medicinal chemistry, materials science, and agrochemicals. researchgate.netmdpi.comnih.govnih.govrsc.org The ability to precisely control the sequence of reactions and introduce a variety of functional groups makes this compound a highly valuable and versatile building block in the synthetic chemist's toolbox.
Applications in Precursor Synthesis for Advanced Organic Materials
While direct, published research on the polymerization of this compound is not extensively documented in publicly available literature, its structural features allow for well-grounded postulations regarding its utility in synthesizing precursors for advanced organic materials such as conjugated polymers for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The vinyl group serves as a polymerizable unit, while the halogen atoms provide handles for a multitude of cross-coupling reactions, enabling the construction of complex, high-performance polymer architectures.
The reactivity of the vinyl group allows for its participation in various polymerization reactions. Furthermore, the differential reactivity of the C-Br and C-Cl bonds under specific catalytic conditions offers the potential for selective and sequential functionalization, a key strategy in the synthesis of complex macromolecular structures.
Polymerization via the Vinyl Group
The ethenyl (vinyl) group of this compound is amenable to various polymerization techniques to form poly(2-bromo-4-chlorostyrene). Controlled radical polymerization methods, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, would be particularly suitable for producing well-defined polymers with controlled molecular weights and low dispersity. The resulting poly(2-bromo-4-chlorostyrene) would serve as a versatile precursor, where the halogen atoms on the phenyl rings are available for subsequent chemical modifications.
Studies on similar halostyrenes, such as 4-chlorostyrene (B41422) and 4-bromostyrene, have demonstrated the feasibility of their controlled polymerization. For instance, the living anionic polymerization of these monomers has been successfully achieved, yielding well-defined polymers. acs.orgbohrium.comacs.org This precedent suggests that this compound could undergo similar controlled polymerization processes.
Post-Polymerization Modification via Cross-Coupling Reactions
The true synthetic potential of poly(2-bromo-4-chlorostyrene) lies in the post-polymerization modification of the bromo and chloro substituents. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. This differential reactivity is a powerful tool for introducing a variety of functional groups onto the polymer backbone.
Suzuki Coupling: The Suzuki cross-coupling reaction, which couples organoboron compounds with organic halides, is a powerful method for forming carbon-carbon bonds. Poly(2-bromo-4-chlorostyrene) could be selectively reacted with various boronic acids or esters at the bromo position to introduce new aryl or alkyl groups. This would allow for the tuning of the polymer's electronic properties, such as its band gap and charge transport characteristics. Subsequent, more forcing conditions could then be used to functionalize the chloro positions. The successful post-polymerization modification of poly(4-iodostyrene) via Suzuki coupling to create functional polymers underscores the viability of this approach.
Heck Coupling: The Heck reaction, which couples alkenes with aryl halides, could be employed to introduce vinyl groups or other unsaturated moieties onto the polymer backbone. This would be a valuable strategy for creating cross-linked materials or for further extending the conjugation of the polymer system.
Sonogashira Coupling: The Sonogashira coupling of terminal alkynes with aryl halides offers a direct route to introducing acetylenic units into the polymer structure. This is particularly relevant for the synthesis of conjugated polymers with extended π-systems, which are desirable for applications in organic electronics.
Buchwald-Hartwig Amination: This cross-coupling reaction allows for the formation of carbon-nitrogen bonds. By reacting poly(2-bromo-4-chlorostyrene) with various amines, it would be possible to introduce charge-transporting moieties or groups that enhance solubility and processability.
The following table summarizes the potential cross-coupling reactions for the derivatization of poly(2-bromo-4-chlorostyrene):
| Cross-Coupling Reaction | Reagent | Potential Functional Group Introduced |
| Suzuki Coupling | Arylboronic acid/ester | Aryl groups |
| Heck Coupling | Alkene | Alkenyl groups |
| Sonogashira Coupling | Terminal alkyne | Alkynyl groups |
| Buchwald-Hartwig Amination | Amine | Amino groups |
Synthesis of Conjugated Polymers via Polycondensation
In addition to the polymerization of the vinyl group, this compound can also be utilized as a monomer in polycondensation reactions. By engaging both the bromo and chloro substituents in cross-coupling reactions with appropriate difunctional monomers, a variety of conjugated polymers can be synthesized.
For example, a Yamamoto or Suzuki polycondensation of a di-Grignard or diboronic acid derivative of this compound could lead to the formation of a poly(vinylene-phenylene) derivative. The specific reaction conditions would determine which halogen participates in the polymerization, or if both are involved.
The following table outlines a hypothetical synthetic route to a conjugated polymer using this compound as a key building block.
| Step | Reaction Type | Reactants | Product |
| 1 | Grignard Formation | This compound, Mg | 2-(Grignard reagent)-4-chloro-1-ethenylbenzene |
| 2 | Suzuki Polycondensation | 2-(Grignard reagent)-4-chloro-1-ethenylbenzene, Aryl-diboronic ester, Pd catalyst | Conjugated Polymer |
The resulting polymers, with their tunable electronic properties and potential for high charge carrier mobility, would be promising candidates for use in a range of advanced organic electronic devices. The ability to precisely control the chemical structure through selective derivatization of the bromo and chloro groups makes this compound a highly valuable, yet currently under-explored, building block for the next generation of organic materials.
Emerging Research Trends and Future Directions
Green Chemistry Approaches in the Synthesis and Transformation of Halogenated Styrenes
The principles of green chemistry are increasingly influencing the synthesis of halogenated styrenes, aiming to reduce waste and utilize more environmentally benign reagents. One promising strategy involves the use of less hazardous halogenating agents and the development of catalytic processes that avoid stoichiometric amounts of toxic reagents. For instance, the use of elemental halogens (X2) or hydrogen halides (HX) are the most direct and atom-economical methods for halogenation. rsc.org However, their high reactivity and toxicity pose significant safety and environmental challenges. rsc.org Green approaches focus on developing safer alternatives and reaction conditions.
Recent research has explored alternative surface treatments for styrene-butadiene-styrene rubber, moving away from traditional solvent-based halogenation. researchgate.net Methods like corona discharge and ultraviolet (UV) radiation are being investigated as more environmentally friendly options. researchgate.net Additionally, the epoxidation of styrene (B11656), a related transformation, is being optimized using greener methods. Studies have focused on using hydrogen peroxide as a clean oxidant with heterogeneous catalysts like hydrotalcites to improve the environmental profile of the process. journalspub.com The synthesis of styrene oxide, a derivative of styrene, is also being explored through greener pathways that aim to minimize or reuse effluents. journalspub.com
Flow Chemistry and Continuous Processing Methodologies
Flow chemistry, or continuous processing, offers significant advantages for the synthesis and transformation of halogenated compounds, including enhanced safety, better heat and mass transfer, and the potential for automation. rsc.orgresearchgate.netscispace.com The ability to accurately dose reagents, control exotherms, and quench reactions in-line minimizes exposure to hazardous materials and improves process safety. rsc.orgresearchgate.net This is particularly relevant for halogenation reactions that are often fast and highly exothermic. rsc.orgscispace.com
Continuous flow technology has been successfully applied to halogenation reactions that are difficult to control in traditional batch processes, especially those involving highly reactive reagents. scispace.com For instance, the use of hazardous reagents like diethylaminosulfur trifluoride (DAST) for fluorinations can be performed more safely and scaled up under continuous flow conditions. scispace.com The intense and uniform irradiation in flow reactors also enhances photochemical reactions, such as trifluoromethylations. scispace.com The synthesis of active pharmaceutical ingredients (APIs) has also benefited from multistep flow processes, which can include in-line purification and solvent switches, reducing manual operations and improving efficiency. nih.gov The reaction of diphenyldiazomethane with p-nitrobenzoic acid serves as a proof-of-concept for transferring chemical processes from batch to continuous flow mode, highlighting the potential for improved control and efficiency. youtube.com
Photocatalytic and Electrocatalytic Applications in Halogenated Arene Chemistry
Photocatalysis and electrocatalysis are emerging as powerful tools for the functionalization of halogenated arenes, offering mild reaction conditions and unique reactivity. cardiff.ac.uknih.gov These methods can activate inert C-H bonds, enabling direct functionalization without the need for pre-activated starting materials. cardiff.ac.uk
Visible-light photocatalysis has been employed for various arene functionalizations, although it has been more challenging for electron-neutral or weakly electron-deficient arenes like those containing halogens due to their higher oxidation potentials. nih.gov Electrophotocatalysis, which combines photochemistry and electrochemistry, has shown promise in overcoming these limitations. For example, the use of 2,3-dichloro-5,6-dicyanoquinone (DDQ) under a mild electrochemical potential with visible light irradiation allows for the oxidant-free hydroxylation, alkoxylation, and amination of arenes with high chemoselectivity. nih.gov
Electrochemical methods are also being developed for the regioselective chlorination and bromination of arenes. acs.orgchemrxiv.org Palladaelectro-catalyzed chlorination in an undivided cell offers a general strategy with excellent functional group tolerance. chemrxiv.org Similarly, electrochemical bromination of electron-rich arenes can be achieved with high yields and regioselectivity. acs.org Furthermore, electrocatalytic carboxylation of halogenated compounds using mesoporous silver electrodes presents a method for converting these compounds into valuable carboxylic acids while utilizing CO2. rsc.org The combination of photocatalysis and electrochemistry can also facilitate decarboxylative C-H functionalization reactions, proceeding through hydrogen evolution and avoiding the need for chemical oxidants. researchgate.net
Data-Driven Discovery and Machine Learning in Reaction Prediction
The integration of data-driven approaches and machine learning is revolutionizing chemical research by enabling the prediction of reaction outcomes and the discovery of new reactivity patterns. nih.govnih.gov For complex molecules like 2-bromo-4-chloro-1-ethenylbenzene, these computational tools can accelerate the optimization of synthetic routes and the design of novel transformations.
Machine learning models, such as the Molecular Transformer, are being developed to predict chemical reactions. nih.gov However, the accuracy of these models is highly dependent on the quality and diversity of the training data. Efforts are underway to create debiased datasets to provide a more realistic assessment of model performance. nih.gov Interpretable machine learning frameworks are also being developed to understand the chemical reasoning behind a model's prediction, which can help identify biases and guide further experimental work. nih.gov
Data-driven techniques are also being used to establish linear free energy relationships (LFERs) for predicting the reactivity of catalysts and substrates. nih.gov For example, LFERs have been developed for the reductive cleavage of C(sp3)-X bonds in alkyl halides by copper complexes, a key step in atom transfer radical reactions. nih.gov These models can interpolate activation rate constants and help in the design of more effective catalytic systems. nih.gov The development of predictive models based on kinetic data has the potential to accelerate the application of new reactions in industrial settings and enhance our fundamental understanding of catalysis. soton.ac.uk
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The development of novel catalytic systems is crucial for improving the selectivity and efficiency of reactions involving halogenated styrenes. Research is focused on designing catalysts that can control regioselectivity and tolerate a wide range of functional groups.
For the synthesis of halogenated styrenic polymers, half-titanocene catalysts have been used for the coordination polymerization of silylated styrenes, followed by post-polymerization modification to introduce halogen atoms. rsc.orgrsc.org This approach allows for the synthesis of well-defined polymers with high molecular weight and specific stereoregularity. rsc.orgrsc.org
In the context of styrene oxidation, heterogeneous catalysts are being developed to achieve high selectivity for desired products like benzaldehyde. mdpi.com For instance, vanadium, manganese, iron, cobalt, nickel, and copper complexes supported on zeolite-Y have been investigated for the oxidation of styrene, with the vanadium-based catalyst showing high conversion and good selectivity to benzaldehyde. mdpi.com The direct conversion of toluene (B28343) to styrene is another area of active research, with bifunctional catalysts composed of dehydrated sodium borate (B1201080) and zeolite showing high selectivity. researchgate.net The development of catalysts for the dehydrogenation of ethylbenzene (B125841) to produce styrene is also a key industrial focus, with catalysts comprising iron oxide, cerium oxide, and potassium oxide being explored. google.com
Q & A
Q. What are the recommended synthetic routes for 2-bromo-4-chloro-1-ethenylbenzene, and how do reaction conditions influence yield and purity?
The compound can be synthesized via halogenation and coupling reactions. Key steps include:
- Electrophilic aromatic substitution : Bromination and chlorination of a benzene derivative under controlled temperatures (e.g., FeBr₃ as a catalyst for bromination).
- Vinyl group introduction : Cross-coupling reactions (e.g., Heck reaction) using palladium catalysts to introduce the ethenyl group .
- Purification : Column chromatography or recrystallization (solvent selection critical for purity). Yield optimization requires precise stoichiometric ratios and inert atmosphere conditions to prevent side reactions .
Q. How should researchers characterize the structural and electronic properties of this compound?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., vinyl proton signals at δ 5.2–6.0 ppm, aromatic protons split due to bromine/chlorine electronegativity).
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (217.50 g/mol) and isotopic patterns from bromine/chlorine .
- X-ray crystallography : For unambiguous structural confirmation; use SHELX programs for refinement .
Q. What are the stability considerations for this compound under different experimental conditions?
- pH stability : Avoid extremes (pH <5 or >9) to prevent hydrolysis of the vinyl or halogen groups. Aqueous solutions should be buffered near neutrality .
- Light sensitivity : Store in amber vials at –20°C to minimize photodegradation.
- Thermal stability : Decomposition observed above 150°C; use low-temperature reactions (e.g., <80°C) for synthetic steps .
Q. What safety protocols are essential for handling this compound?
- PPE : Impervious gloves (nitrile), vapor respirators, and safety goggles.
- Ventilation : Use fume hoods for synthesis and handling to mitigate inhalation risks.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- DFT calculations : Use Gaussian or ORCA to map electron density and identify reactive sites (e.g., bromine as a better leaving group than chlorine).
- Transition state analysis : Predict regioselectivity in Suzuki-Miyaura couplings by modeling Pd-ligand interactions .
Q. What crystallographic challenges arise during structural analysis of halogenated aromatic compounds like this one?
Q. How can researchers evaluate the biological activity of this compound, and what contradictions exist in existing data?
- Antimicrobial assays : Screen against Gram-positive/negative bacteria (MIC values) using broth microdilution. Note discrepancies in reported bioactivity due to purity variations (>95% purity required for reproducibility) .
- Cytotoxicity studies : Compare IC₅₀ values across cell lines (e.g., HeLa vs. HEK293) to assess selectivity .
Q. What methodological strategies resolve contradictions in spectroscopic data for halogenated aromatics?
Q. How can enantioselective synthesis be achieved using derivatives of this compound?
- Chiral auxiliaries : Introduce enantiopure ligands (e.g., BINAP) during palladium-catalyzed couplings.
- Asymmetric catalysis : Employ Jacobsen epoxidation or Sharpless dihydroxylation on ethenyl-modified derivatives .
Q. What green chemistry approaches minimize waste in large-scale synthesis?
- Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer waste streams.
- Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles to reduce heavy metal contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
